molecular formula C9H15F2NO2 B1476648 2-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid CAS No. 2089684-63-7

2-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid

Cat. No.: B1476648
CAS No.: 2089684-63-7
M. Wt: 207.22 g/mol
InChI Key: FTKNKWIUXMOYIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C9H15F2NO2 and its molecular weight is 207.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-(difluoromethyl)piperidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO2/c1-6(9(13)14)12-4-2-3-7(5-12)8(10)11/h6-8H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKNKWIUXMOYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCCC(C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid is a chemical compound that has garnered attention due to its potential biological activities. This compound features a piperidine ring substituted with a difluoromethyl group, which is hypothesized to enhance its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

  • Molecular Formula : C₉H₁₄F₂N
  • Molar Mass : 174.22 g/mol
  • IUPAC Name : 2-(3-(difluoromethyl)piperidin-1-yl)propanoic acid

The biological activity of 2-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The difluoromethyl group may influence the compound's lipophilicity and metabolic stability, potentially enhancing its bioavailability and efficacy in vivo.

Pharmacological Effects

Research indicates that compounds similar to 2-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Antiparasitic Activity : Studies on related compounds have shown efficacy against parasitic infections, indicating that this compound may possess similar properties.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialModerate
AntiparasiticPotential
Enzyme InhibitionNot yet determined

Case Studies and Research Findings

  • Antimicrobial Studies :
    A study highlighted the potential of difluoromethylated compounds in exhibiting antimicrobial properties. The structural modifications involving the difluoromethyl group were shown to enhance activity against various bacterial strains, suggesting that 2-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid could follow a similar trend .
  • Antiparasitic Research :
    Related compounds have been investigated for their antiparasitic effects, particularly against Plasmodium species. The introduction of difluoromethyl groups has been linked to improved metabolic stability and enhanced potency, which may translate to 2-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid .
  • Enzyme Interaction Studies :
    Fragment-based screening has identified various protein targets for similar compounds, emphasizing the importance of structural characteristics in binding affinity and selectivity. This suggests that further studies on enzyme interactions with 2-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid could yield valuable insights into its biological activity .

Scientific Research Applications

Biological Activities

Research indicates that 2-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid may exhibit various biological activities:

Enzyme Inhibition

Compounds with similar structures have demonstrated enzyme inhibition capabilities. This suggests that 2-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid may also act as an inhibitor for specific enzymes involved in metabolic pathways or disease processes .

Receptor Binding

The structural characteristics of this compound indicate potential interactions with neurotransmitter receptors, particularly those involved in the central nervous system. Such interactions could lead to therapeutic effects in various neurological disorders .

Therapeutic Applications

The potential therapeutic applications of 2-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid are extensive, particularly in the treatment of conditions such as:

  • Pain Management : Compounds related to this structure have shown analgesic properties, making them suitable candidates for pain relief therapies .
  • Neurodegenerative Diseases : Given its potential receptor binding capabilities, this compound may be explored for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Anxiety and Stress Disorders : The pharmacological profile suggests possible anxiolytic effects, which could be beneficial for anxiety and stress-related disorders .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 2-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid, providing insights into its potential applications:

  • Inhibition of HERG Channels : Research on similar piperidine derivatives has shown reduced inhibitory activity on the HERG potassium channel, indicating a favorable safety profile regarding cardiac side effects .
  • Analgesic Activity : A study demonstrated that related compounds exhibited significant analgesic activity when administered systemically, suggesting that 2-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid could have similar effects .
  • Cognitive Disorders : Investigations into receptor interactions have highlighted the potential for these compounds to modulate cognitive functions, which could be useful in treating cognitive disorders associated with aging or neurodegeneration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid
Reactant of Route 2
2-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.